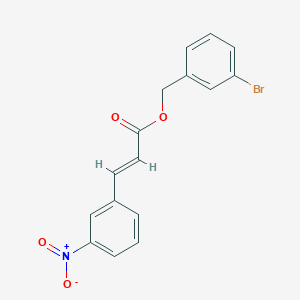
3-Bromobenzyl 3-{3-nitrophenyl}acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the acrylate family and is known for its ability to inhibit enzyme activity. The purpose of
Mecanismo De Acción
The mechanism of action of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the covalent bonding of the compound to the active site of the enzyme. This covalent bonding results in the inhibition of the enzyme activity. The inhibition of the enzyme activity can be reversible or irreversible depending on the nature of the covalent bond formed between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate are dependent on the enzyme that is inhibited. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase in neurotransmitter levels can lead to various physiological effects such as increased muscle contraction and cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in lab experiments include its ability to selectively inhibit enzyme activity, its stability, and its ease of synthesis. The limitations of using this compound include its potential toxicity, its irreversible inhibition of some enzymes, and its potential for non-specific inhibition of other enzymes.
Direcciones Futuras
There are several future directions for the use of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in scientific research. These include:
1. Studying the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
2. Developing new synthetic methods for the production of this compound.
3. Studying the structure-activity relationship of this compound to identify more potent inhibitors of enzyme activity.
4. Studying the potential toxicity of this compound and developing methods to mitigate its toxicity.
5. Studying the potential for non-specific inhibition of other enzymes and developing methods to increase the selectivity of this compound.
Conclusion:
In conclusion, 3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been used as an inhibitor of enzyme activity and has potential therapeutic applications in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate have been discussed in this paper.
Métodos De Síntesis
The synthesis of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the reaction between 3-bromobenzyl bromide and 3-nitrophenylacrylic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C. The reaction is monitored by thin-layer chromatography (TLC) until the desired product is obtained. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Bromobenzyl 3-{3-nitrophenyl}acrylate has been widely used in scientific research as an inhibitor of enzyme activity. This compound has been used to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes has been studied for their potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
Propiedades
Fórmula molecular |
C16H12BrNO4 |
|---|---|
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+ |
Clave InChI |
PGJSLYAXPCYGCK-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)

![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)

![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)

![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)



![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
